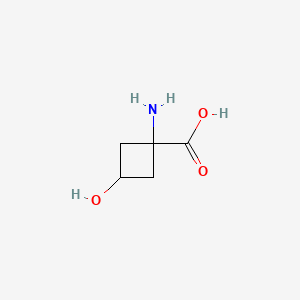
1-Amino-3-hydroxycyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for peptidomimetics. The interest in this compound and its derivatives stems from their conformational rigidity and ability to mimic the structure and function of peptides in biological systems.
Synthesis Analysis
The synthesis of cyclobutane amino acids has been achieved through various methods. For instance, a series of 1-aminocyclobutane-1-carboxylic acids were synthesized for evaluation as agonists or antagonists at excitatory amino acid receptors, with a focus on NMDA receptors . Enantiodivergent synthetic sequences have been developed to prepare derivatives of 2-aminocyclobutane-1-carboxylic acid, with the stereoselective synthesis of the free amino acid being fully characterized . Additionally, photochemical routes have been employed to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry . The synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids has also been refined to improve efficiency and simplicity .
Molecular Structure Analysis
The molecular structure of cyclobutane amino acids has been studied extensively. For example, the NMR structural study and DFT theoretical calculations have shown the formation of strong intramolecular hydrogen bonds in beta-peptides containing cyclobutane amino acids, leading to cis-fused [4.2.0]octane structural units that confer high rigidity on these molecules . The conformational analysis of beta-oligomers based on (1R,2S)-2-aminocyclobutane-1-carboxylic acid has revealed a strand-type conformation in solution, induced by the formation of intra-residue six-membered hydrogen-bonded rings .
Chemical Reactions Analysis
The chemical reactivity of cyclobutane amino acids has been explored in the context of their incorporation into peptides and other structures. The ability of the cyclobutane ring to act as a structure-promoting unit has been demonstrated in the synthesis of beta-peptides and their dimers . Furthermore, cyclobutane amino acids have been used to synthesize potential BNCT (Boron Neutron Capture Therapy) agents, showcasing their versatility in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane amino acids vary depending on the substituents and stereochemistry. For instance, the pKa values of the carboxylic acid functions of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are the same, but the values for the amino groups differ slightly, likely due to different interactions with the fluorine atoms . The conformational studies on model peptides with 1-aminocyclobutane-1-carboxylic acid residues have shown that the low-energy models adopt conformations characteristic of various regular structures, which is significant for the design of peptidomimetics .
Applications De Recherche Scientifique
Tumor Imaging and PET Radiotracers
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a significant component in the development of PET (Positron Emission Tomography) radiotracers for tumor imaging. Its derivative, anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), demonstrates promise in this area. An improved synthesis of the precursor for anti-[18F]FACBC, showing high stereoselectivity and suitability for large-scale preparations, facilitates the production of FACBC for human use, enhancing its potential in tumor imaging applications (McConathy et al., 2003).
Synthesis and Structural Studies
Researchers have developed short gram-scale syntheses of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives, showcasing its versatility in chemical synthesis. These syntheses involve highly endo-selective photocycloaddition reactions and efficient resolution methods, indicating its utility in complex chemical processes (Chang et al., 2018).
Natural Occurrence and Crystallography
The compound has been isolated from natural sources, such as Atelia herbert-smithii Pittier (Leguminosae), and its structure has been elucidated through spectroscopic and X-ray crystallographic methods. This discovery adds to the understanding of the compound's natural occurrence and structural properties (Austin et al., 1987).
Potential in Neutron Capture Therapy
A boronated aminocyclobutanecarboxylic acid, modeled after 1-aminocyclobutane-1-carboxylic acid, has been synthesized for potential use in neutron capture therapy. This application suggests its potential role in advanced therapeutic techniques, especially in treating brain tumors (Kabalka & Yao, 2003).
Imaging of Pulmonary Lesions
The synthetic PET amino-acid radiotracer, anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid, has been explored for its utility in the noninvasive imaging of pulmonary lesions. This highlights its potential in diagnostic imaging beyond tumor detection, providing a broader scope of medical application (Amzat et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Propriétés
IUPAC Name |
1-amino-3-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQBVNDAVKXWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)

![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)
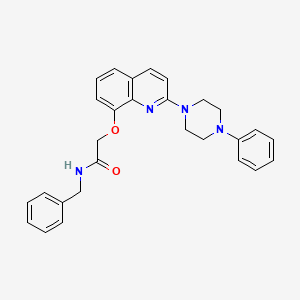
![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)
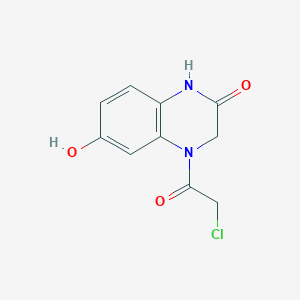
![3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2504471.png)

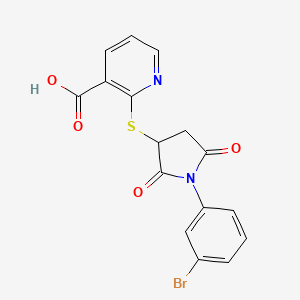

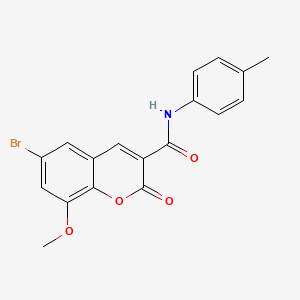
![3-(((2-Fluoro-5-methylphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2504477.png)
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2504481.png)